3-[(4-Methylbenzyl)amino]benzoic acid
Overview
Description
3-[(4-Methylbenzyl)amino]benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-methylbenzylamino group
Mechanism of Action
Mode of Action
It’s known that the benzylic position in similar compounds is particularly reactive . This reactivity allows the compound to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involving oxidation and halogenation .
Result of Action
Similar compounds have been known to influence various cellular processes, including those involving oxidation and halogenation .
Action Environment
The action of 3-[(4-Methylbenzyl)amino]benzoic acid can be influenced by various environmental factors These factors can include the presence of other compounds, pH levels, temperature, and more
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylbenzyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzoic acid attacks the electrophilic carbon of 4-methylbenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation reactions may use reagents like acetic anhydride, while alkylation can involve alkyl halides.
Major Products Formed:
Oxidation: Formation of 3-[(4-Methylbenzyl)amino]benzoic acid derivatives with carboxylic acid or aldehyde groups.
Reduction: Formation of 3-[(4-Methylbenzyl)amino]benzyl alcohol.
Substitution: Formation of various acylated or alkylated derivatives.
Scientific Research Applications
Chemistry: 3-[(4-Methylbenzyl)amino]benzoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of benzoic acid derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the synthesis of molecules with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in materials science.
Comparison with Similar Compounds
3-Amino-4-methylbenzoic acid: This compound is structurally similar but lacks the 4-methylbenzyl group.
4-(Methylamino)benzoic acid: Similar in structure but with a different substitution pattern on the benzene ring.
4-Amino-2-methylbenzoic acid: Another similar compound with a different position of the amino and methyl groups.
Uniqueness: 3-[(4-Methylbenzyl)amino]benzoic acid is unique due to the presence of both the 4-methylbenzyl and benzoic acid moieties
Properties
IUPAC Name |
3-[(4-methylphenyl)methylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-5-7-12(8-6-11)10-16-14-4-2-3-13(9-14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDSGNUQFHBYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359450 | |
Record name | 3-[(4-methylphenyl)methylamino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869949-26-8 | |
Record name | 3-[(4-methylphenyl)methylamino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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